4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine
Description
Historical Development of Oxadiazole-Triazole Hybrid Compounds
The exploration of oxadiazole-triazole hybrids began in the late 20th century, driven by the need to enhance the pharmacokinetic profiles of heterocyclic drugs. Early work focused on the ring transformation of 1,3,4-oxadiazoles to s-triazole-fused systems, as demonstrated by Elnagdi et al. in 1982, which laid the groundwork for synthesizing complex heterocyclic architectures. These efforts revealed that combining oxadiazole’s metabolic stability with triazole’s hydrogen-bonding capacity could improve target affinity.
By the 2010s, advances in click chemistry revolutionized the synthesis of such hybrids. The CuAAC reaction, which facilitates regioselective triazole formation, became a cornerstone for generating libraries of oxadiazole-triazole conjugates. For instance, Kumar et al. (2021) highlighted the role of triazole moieties in enhancing solubility and bioavailability, addressing historical challenges in drug delivery. The incorporation of electron-withdrawing groups like the 4-chlorophenyl substituent further optimized these hybrids for enzymatic inhibition, as seen in recent anticancer agents.
Relevance of Heterocyclic Integration in Drug Discovery
The fusion of 1,2,4-oxadiazole and 1,2,3-triazole leverages complementary pharmacological properties. Oxadiazoles contribute rigidity and electron-deficient character , favoring interactions with hydrophobic enzyme pockets, while triazoles offer hydrogen-bond donors/acceptors and dipolar interactions , critical for binding to polar residues. This synergy is evident in the compound’s ability to inhibit thymidylate synthase (TS), a key enzyme in DNA synthesis. Computational docking studies reveal that the oxadiazole ring anchors the molecule to TS’s folate-binding site, while the triazole moiety forms hydrogen bonds with catalytic residues like Arg50 and Asn112.
Table 1: Comparative TS Inhibitory Activity of Selected Hybrids
| Compound | IC₅₀ (µM) | Cell Line (IC₅₀, µM) |
|---|---|---|
| Pemetrexed | 6.75 | MCF-7: 8.92 |
| Hybrid 12 | 2.52 | MCF-7: 2.14 |
| Hybrid 13 | 4.38 | HCT-116: 3.87 |
Current Research Landscape and Scientific Interest
Recent studies prioritize the optimization of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine for targeted therapies . A 2020 investigation reported its superior cytotoxicity against MCF-7 cells (IC₅₀ = 2.14 µM) compared to 5-fluorouracil (IC₅₀ = 8.92 µM), attributed to dual inhibition of TS and topoisomerase II. Structural-activity relationship (SAR) analyses emphasize the necessity of the 4-chlorophenyl group for enhancing lipophilicity and membrane permeability.
Emerging synthetic strategies, such as microwave-assisted cyclization and solvent-free conditions, aim to improve yield and scalability. For example, Shelke et al. (2021) achieved an 85% yield for triazole derivatives using tert-BuOH–H₂O solvent systems, reducing reliance on toxic catalysts. Concurrently, computational models predict this compound’s potential in antiviral and antimalarial applications, expanding its relevance beyond oncology.
Future Directions :
- Development of prodrug derivatives to enhance oral bioavailability.
- Exploration of polypharmacology targeting multiple oncogenic pathways.
- Integration with nanotechnology for tumor-specific delivery.
Properties
IUPAC Name |
5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-phenyltriazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN6O/c17-11-8-6-10(7-9-11)15-19-16(24-21-15)13-14(18)23(22-20-13)12-4-2-1-3-5-12/h1-9H,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUQFMPOVCXLDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazides with nitriles under acidic or basic conditions to form the oxadiazole ring. The triazole ring can be introduced through a [3+2] cycloaddition reaction between azides and alkynes, often catalyzed by copper(I) salts.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the desired specifications.
Chemical Reactions Analysis
Oxidation Reactions
The oxadiazole and triazole rings demonstrate stability under moderate oxidative conditions, but targeted oxidation can occur at specific sites:
| Reaction | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Amine group oxidation | KMnO₄ in acidic medium (H₂SO₄) | Forms nitroso or nitro derivatives | |
| Aromatic ring oxidation | CrO₃ in acetic anhydride | Introduces hydroxyl or ketone groups |
-
The primary amine (-NH₂) at position 5 of the triazole ring is susceptible to oxidation, yielding intermediates like nitroso (R-NO) or nitro (R-NO₂) compounds under strong acidic conditions.
-
The 4-chlorophenyl group resists oxidation due to electron-withdrawing effects, but prolonged exposure to chromium-based oxidants may modify its substituents.
Reduction Reactions
Reductive transformations primarily target the heterocyclic rings and chloro-substituted aromatic system:
-
LiAlH₄ selectively reduces the 1,2,4-oxadiazole ring, producing amidine intermediates while preserving the triazole core.
-
Catalytic hydrogenation (H₂/Pd-C) reduces electron-deficient aromatic systems but leaves the chlorophenyl group intact .
Substitution Reactions
The chloro and amino groups participate in nucleophilic and electrophilic substitutions:
Nucleophilic Aromatic Substitution
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| NH₃ (aqueous) | High temperature (150°C) | Replaces chloro with amino group | |
| NaOH (50% w/v) | Reflux in ethanol | Substitutes chloro with hydroxyl group |
-
The para-chlorine on the phenyl ring undergoes substitution with strong nucleophiles (e.g., NH₃, OH⁻) under harsh conditions.
Electrophilic Substitution
| Reagent | Conditions | Position Modified | Source |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0–5°C | Nitration at meta position of phenyl rings | |
| SO₃ in H₂SO₄ | 80°C, 2 hours | Sulfonation of triazole ring |
-
Electrophilic attack occurs preferentially on the electron-rich triazole ring or the phenyl group attached to it.
Coupling and Functionalization Reactions
The amine group enables further derivatization:
| Reaction | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Acylation | Acetyl chloride, pyridine | N-acetylated triazole | |
| Suzuki-Miyaura coupling | Pd(PPh₃)₄, aryl boronic acid | Biaryl derivatives at chloro position | |
| Alkylation | CH₃I, K₂CO₃ in DMF | N-methylated triazole |
-
Palladium-catalyzed cross-coupling replaces the chloro substituent with aryl groups, expanding structural diversity.
-
Acylation and alkylation at the amine group enhance solubility or biological activity.
Stability and Degradation
-
Thermal Stability : Decomposes above 250°C, forming chlorinated byproducts and CO₂.
-
Photodegradation : UV exposure (λ = 254 nm) induces ring-opening of the oxadiazole moiety, yielding cyanamide derivatives.
-
Hydrolytic Stability : Resistant to aqueous acids (pH > 3) but degrades in alkaline solutions (pH > 10) via triazole ring hydrolysis.
Comparative Reactivity of Structural Analogs
Reactivity differences between analogous compounds:
| Modification | Impact on Reactivity | Example |
|---|---|---|
| Replacement of Cl with F | Increased electrophilic substitution at aryl rings | Higher nitration yields in fluorinated analogs |
| Methoxy substituents | Enhanced oxidation resistance | Methoxy groups stabilize triazole rings |
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of pharmacological activities primarily attributed to the triazole and oxadiazole moieties. Research indicates that derivatives containing these structures are known for their:
- Antimicrobial Activity : Compounds with triazole structures have shown significant antibacterial and antifungal properties. For instance, studies have demonstrated that triazole derivatives can be potent against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .
- Anticancer Potential : Various derivatives of triazoles and oxadiazoles have been evaluated for anticancer activity. The incorporation of specific substituents has been linked to enhanced efficacy against different cancer cell lines .
Synthetic Strategies
The synthesis of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine typically involves multi-step reactions that allow for the introduction of functional groups that enhance biological activity. Common methods include:
- Click Chemistry : This approach is often employed in synthesizing triazole compounds due to its efficiency and ability to produce high yields with minimal by-products.
- Substitution Reactions : The introduction of various substituents on the phenyl rings can significantly alter the compound's biological profile, making structure-activity relationship (SAR) studies crucial in the development process.
Therapeutic Applications
The therapeutic applications of this compound are expansive and include:
a. Antimicrobial Agents
Due to its demonstrated efficacy against various bacterial strains and fungi, this compound could serve as a lead in developing new antimicrobial agents. Its structural features may enhance selectivity and potency compared to existing treatments.
b. Anticancer Drugs
Research into the anticancer properties of similar compounds suggests potential applications in oncology. The ability to inhibit cancer cell proliferation through targeted action on specific pathways makes this compound a candidate for further investigation in cancer therapy.
c. Neurological Disorders
Some studies indicate that triazole derivatives may have neuroprotective effects or act as modulators in neurological pathways. This opens avenues for exploring its use in treating conditions like epilepsy or neurodegenerative diseases.
Case Study 1: Antibacterial Efficacy
A study evaluated a series of triazole derivatives against MRSA and found that certain compounds exhibited MIC values lower than traditional antibiotics such as vancomycin . This highlights the potential of this compound as a more effective alternative.
Case Study 2: Anticancer Activity
In vitro tests showed that specific derivatives of triazoles had significant cytotoxic effects on breast cancer cell lines . The structural modifications made during synthesis were crucial in enhancing their anticancer activity.
Mechanism of Action
The mechanism of action of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Key structural analogs differ in substituents on the triazole or oxadiazole rings, significantly altering physicochemical and pharmacological profiles:
Key Observations :
Analytical Methods :
Pharmacological Potential
While direct data for the target compound are lacking, insights can be drawn from related structures:
- Antimicrobial Activity: 1,2,4-Oxadiazole derivatives (e.g., 5-(4-nitrophenyl)-3-(4-phenoxyphenyl)-1,2,4-oxadiazole) showed efficacy against enteric pathogens, suggesting the 4-chlorophenyl group may enhance microbial target affinity .
- Anticancer Activity : Triazole derivatives like N-(4-chlorophenyl)-5-(pyridin-3-yl)-1,2,4-triazol-3-amine exhibited cytotoxicity, highlighting the role of halogenated aryl groups in DNA intercalation or kinase inhibition .
- Anti-inflammatory Potential: Benzimidazole-triazole hybrids demonstrated COX-2 inhibition, though substitution with oxadiazole may redirect activity toward other targets .
Critical Analysis of Structural and Functional Divergence
- Electronic Effects : The electron-withdrawing 4-chlorophenyl group may enhance oxidative stability compared to methoxy or methyl substituents .
- Tautomerism : Analogous 1,2,4-triazol-5-amines exist as tautomers, which could influence binding to biological targets .
- Crystal Packing : X-ray data for benzimidazole-triazole hybrids revealed hydrogen-bonded networks; similar analysis for the target compound could guide formulation development .
Biological Activity
The compound 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine is a derivative of oxadiazole and triazole, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 318.76 g/mol. Its structure features a chlorophenyl group attached to an oxadiazole ring and a phenyltriazole moiety.
Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives in cancer therapy. The compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
| Cell Line | IC50 (μM) |
|---|---|
| Human cervical carcinoma (HeLa) | 2.76 |
| Colon adenocarcinoma (Caco-2) | 9.27 |
| Renal cancer (RXF 486) | 1.143 |
These results indicate that the compound has a high selectivity toward renal cancer cells and demonstrates promising anticancer activity across multiple tumor types .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It showed moderate activity against several bacterial strains, including:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Moderate |
| Enterococcus faecalis | Moderate |
| Bacillus cereus | Moderate |
Research indicates that modifications to the oxadiazole ring can enhance antimicrobial efficacy .
Other Pharmacological Activities
Beyond anticancer and antimicrobial effects, compounds containing oxadiazole and triazole rings have been reported to exhibit:
- Anti-inflammatory : Some derivatives show potential in reducing inflammation markers.
- Antiparasitic : Certain oxadiazole derivatives have demonstrated activity against parasitic infections.
- Antiviral : Research suggests that these compounds may inhibit viral replication .
Case Studies
A notable study involved the synthesis of various oxadiazole derivatives, including the target compound. The synthesized compounds were tested against a panel of human tumor cell lines with promising results in terms of cytotoxicity and selectivity .
In another study focusing on structure-activity relationships (SAR), modifications to the phenyl and oxadiazole groups were found to significantly influence biological activity, leading to enhanced potency against specific cancer types .
Q & A
What are the optimized synthetic routes for 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine, and how can side reactions be minimized?
Basic Question
Methodology :
- Step 1 : Synthesize the 1,2,4-oxadiazole core via cyclization of an amidoxime intermediate with 4-chlorobenzoyl chloride under reflux in dry dichloromethane (DCM) .
- Step 2 : Introduce the 1,2,3-triazole moiety via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using phenylacetylene and an azide precursor. Microwave-assisted synthesis (60–80°C, 30 min) improves yield (85–90%) compared to conventional heating .
- Side Reaction Mitigation :
- Use anhydrous conditions to avoid hydrolysis of the oxadiazole ring.
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) to remove unreacted azides.
How can NMR and mass spectrometry resolve ambiguities in the structural characterization of this compound?
Basic Question
Methodology :
- 1H/13C NMR :
- High-Resolution Mass Spectrometry (HRMS) :
What challenges arise in X-ray crystallography due to tautomerism in the triazole-oxadiazole hybrid structure?
Advanced Question
Methodology :
- Tautomer Identification : The 1,2,3-triazole ring can exhibit proton shifts between N1 and N2 positions, leading to disorder in crystal lattices. Use SHELXL for refinement with PART instructions to model partial occupancy .
- Data Collection :
How can structure-activity relationship (SAR) studies guide the modification of substituents for enhanced bioactivity?
Advanced Question
Methodology :
-
Substituent Screening :
-
Functionalization : Add polar groups (e.g., -COOH) at the triazole 5-position to improve solubility for in vivo assays .
What computational strategies predict binding modes of this compound with biological targets like proteases?
Advanced Question
Methodology :
- Molecular Docking :
- Use AutoDock Vina or Schrödinger Suite to dock the compound into the SARS-CoV-2 main protease (PDB: 6LU7). The oxadiazole ring forms π-π stacking with His41, while the triazole interacts with Glu166 via H-bonding .
- Validate with molecular dynamics (MD) simulations (100 ns) to assess binding stability (RMSD <2.0 Å).
What purification challenges occur due to byproducts in multi-step syntheses, and how are they addressed?
Basic Question
Methodology :
- Common Byproducts :
- Techniques :
- Recrystallization from ethanol/water (1:3) yields >95% purity.
- Monitor reaction progress via TLC (Rf = 0.5 in DCM/methanol 9:1).
How do solubility limitations impact formulation for in vivo studies, and what strategies improve bioavailability?
Advanced Question
Methodology :
- Solubility Profiling :
- Prodrug Design : Introduce phosphate esters at the triazole amine to enhance solubility (e.g., this compound phosphate, solubility: 8.7 mg/mL) .
What analytical methods detect degradation products under varying pH and temperature conditions?
Advanced Question
Methodology :
- Forced Degradation Studies :
- Stabilization : Lyophilize with trehalose (1:1 w/w) to prevent hydrolysis during storage.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
